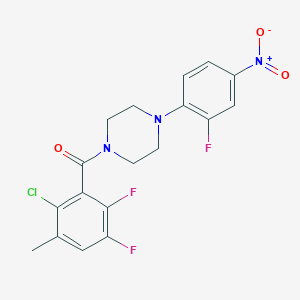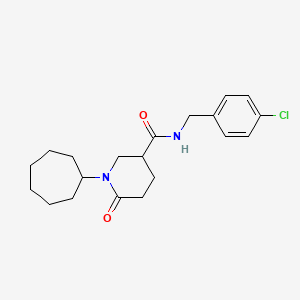
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as CDMB-4FN, is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine prevents cancer cells from dividing and proliferating, leading to their eventual death. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to exhibit low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has been shown to induce cell cycle arrest in cancer cells, leading to their eventual death. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several advantages for use in lab experiments. It exhibits high potency against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
However, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine also has some limitations for use in lab experiments. Its low solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, its high lipophilicity can lead to non-specific binding to cellular membranes, which can affect its potency and specificity.
Direcciones Futuras
There are several future directions for research related to 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One area of interest is the development of novel drug delivery systems that can improve its solubility and specificity. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine and its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a promising compound with significant potential for applications in the field of medicinal chemistry. Its potent anti-tumor activity, low toxicity in normal cells, and ability to inhibit drug-resistant cancer cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential and develop novel drug delivery systems that can improve its solubility and specificity.
Métodos De Síntesis
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the reaction between 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazine and 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c1-10-8-13(21)17(22)15(16(10)19)18(26)24-6-4-23(5-7-24)14-3-2-11(25(27)28)9-12(14)20/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZSNKXBTVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)



![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)